molecular formula C13H12F3NO B2751814 N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide CAS No. 2093958-65-5

N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide

Cat. No.: B2751814
CAS No.: 2093958-65-5
M. Wt: 255.24
InChI Key: FWZDVYKSZRFNAN-SECBINFHSA-N
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Description

N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide can be achieved through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of radical intermediates to introduce the trifluoromethyl group efficiently.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes. For instance, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells has been developed . This method offers excellent enantioselectivity and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate specific biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide stands out due to its specific structure, which combines the trifluoromethyl group with a but-2-ynamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c1-3-4-12(18)17-9(2)10-5-7-11(8-6-10)13(14,15)16/h5-9H,1-2H3,(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZDVYKSZRFNAN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H](C)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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